molecular formula C11H21F2N3OSi B14908076 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine

Cat. No.: B14908076
M. Wt: 277.39 g/mol
InChI Key: QOVRVBHLBISPBD-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine is a fluorinated organic compound. It features a unique structure with both imidazole and trimethylsilyl groups, making it a valuable compound in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine typically involves multiple steps:

    Formation of the Imidazole Core: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Trimethylsilyl Group: This step involves the reaction of the imidazole derivative with trimethylsilyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.

    Reduction: Reduction reactions can target the imidazole ring or the fluorinated carbon atoms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced forms of the imidazole ring or the fluorinated carbon atoms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine involves its interaction with specific molecular targets. The fluorinated and imidazole groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-(trimethylsilyl)ethenylbenzene: Another fluorinated compound with a similar structure but different functional groups.

    2,2-Difluoro-1-(trimethylsilyl)vinylbenzene: Similar in structure but with a vinyl group instead of an imidazole ring.

Uniqueness

2,2-Difluoro-1-(1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazol-4-yl)ethanamine is unique due to the presence of both the imidazole and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H21F2N3OSi

Molecular Weight

277.39 g/mol

IUPAC Name

2,2-difluoro-1-[1-(2-trimethylsilylethoxymethyl)imidazol-4-yl]ethanamine

InChI

InChI=1S/C11H21F2N3OSi/c1-18(2,3)5-4-17-8-16-6-9(15-7-16)10(14)11(12)13/h6-7,10-11H,4-5,8,14H2,1-3H3

InChI Key

QOVRVBHLBISPBD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(N=C1)C(C(F)F)N

Origin of Product

United States

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